![molecular formula C27H33N3 B14361399 1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane CAS No. 93665-83-9](/img/structure/B14361399.png)
1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane is a triazine derivative known for its unique chemical structure and properties. This compound is characterized by the presence of three 3-methylphenyl groups attached to a triazinane core. It is used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane typically involves the reaction of 1,3,5-triazine with 3-methylbenzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazine ring can undergo substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazine derivatives.
Applications De Recherche Scientifique
1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane involves its interaction with specific molecular targets. The triazine core can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene
- 1,3,5-Tris[(3-methylphenyl)phenylamino]triazine
- 1,3,5-Tris[(3-methylphenyl)phenylamino]pyridine
Uniqueness
1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane is unique due to its specific substitution pattern and the presence of the triazinane core. This gives it distinct chemical and physical properties compared to other similar compounds, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
93665-83-9 |
|---|---|
Formule moléculaire |
C27H33N3 |
Poids moléculaire |
399.6 g/mol |
Nom IUPAC |
1,3,5-tris[(3-methylphenyl)methyl]-1,3,5-triazinane |
InChI |
InChI=1S/C27H33N3/c1-22-7-4-10-25(13-22)16-28-19-29(17-26-11-5-8-23(2)14-26)21-30(20-28)18-27-12-6-9-24(3)15-27/h4-15H,16-21H2,1-3H3 |
Clé InChI |
QISRXQLCWDGTLX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CN2CN(CN(C2)CC3=CC=CC(=C3)C)CC4=CC=CC(=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


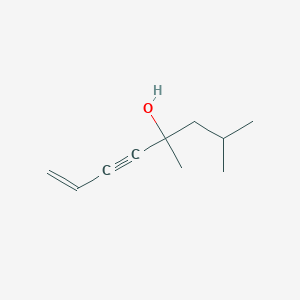
![4-[(4-Phenylpiperazin-1-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14361334.png)
![4-Methyl-5,6-dihydro-4H-imidazo[1,2-d]tetrazole](/img/structure/B14361337.png)
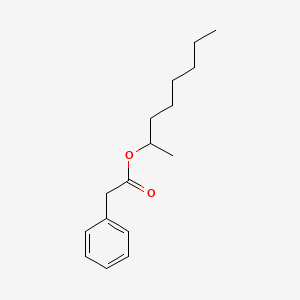
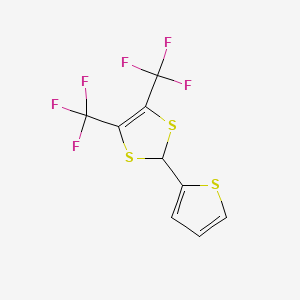

![N-tert-Butyl-N'-(2-methyl[3,4'-bipyridin]-6-yl)urea](/img/structure/B14361359.png)


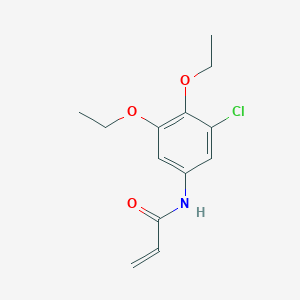
![7-Chlorotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B14361374.png)
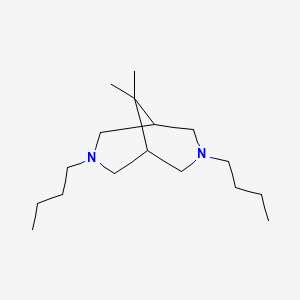
![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]butanamide](/img/structure/B14361383.png)
![Acetic acid;3-[3-hydroxyprop-1-enyl-methyl-(3-phenylpropyl)silyl]prop-2-en-1-ol](/img/structure/B14361394.png)
